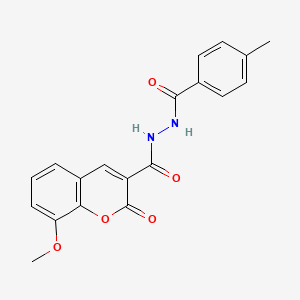![molecular formula C17H21N3O3 B3009910 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-45-6](/img/structure/B3009910.png)
8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related spirocyclic compounds involves the reaction of diketones with diols, as seen in the synthesis of 1,8,8-trimethyl-6,10-dioxaspiro[4.5]decan-2-one . The process includes steps like hydride reduction, oxidative cleavage, borohydride reduction, and silylation to obtain various derivatives. These methods could potentially be adapted for the synthesis of "8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography has been used to establish the relative stereochemistry of spirocyclic compounds . This technique could also be applied to determine the molecular structure of "this compound," providing detailed information about its three-dimensional conformation and configuration.
Chemical Reactions Analysis
The papers describe reactions involving the formation of spirocyclic and triazaspiro compounds . For instance, methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates react with 1,3-diphenylguanidine to yield triazaspiro diones . These reactions highlight the reactivity of the carbonyl groups and the potential for cyclization in the presence of suitable nucleophiles, which could be relevant for the chemical reactions of "this compound."
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly reported, the properties of structurally related compounds can provide some insights. The spirocyclic compounds discussed in the papers are likely to have similar solubility, melting points, and stability characteristics due to the presence of similar functional groups and ring structures . These properties are crucial for understanding the compound's behavior in various environments and its potential applications.
Applications De Recherche Scientifique
Corrosion Inhibition
8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its derivatives have been studied for their potential as corrosion inhibitors. Research conducted by Chafiq et al. (2020) on spirocyclopropane derivatives, including compounds structurally similar to this compound, demonstrated their effectiveness in preventing mild steel corrosion in acidic environments. These compounds exhibited significant inhibitory efficiencies, with performances enhancing at certain concentrations and temperatures. The study highlights the role of π-electrons and lone pair electrons in the adsorption process, suggesting a physical and chemical interaction mechanism between the inhibitors and the metal surface Chafiq et al., 2020.
Anticonvulsant Activity
Derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. A study by Obniska, Kamiński, and Tatarczyńska (2006) on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives revealed their significant anticonvulsant activity in mouse models. The research suggests the potential of these compounds for further development as anticonvulsant agents, with some derivatives showing higher protection levels compared to standard substances Obniska, Kamiński, & Tatarczyńska, 2006.
Antimicrobial and Detoxification Applications
Another innovative application of this compound derivatives is in the realm of antimicrobial and detoxification treatments. Ren et al. (2009) synthesized a new N-halamine precursor based on a structure closely related to this compound and applied it to cotton fabrics. This application provided the fabrics with antimicrobial properties against common pathogens and demonstrated an ability to detoxify harmful chemical agents, showcasing a practical approach for creating protective materials Ren et al., 2009.
Mécanisme D'action
Target of Action
The primary targets of 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are the Receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . These proteins constitute the core components of the necroptosis signaling pathway, a type of programmed cell death .
Mode of Action
The compound interacts with its targets by inhibiting their function . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .
Biochemical Pathways
The compound affects the necroptosis signaling pathway . Necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and RIPK3, as well as MLKL, which is the substrate of RIPK3, are key components in the necroptosis signaling pathway .
Result of Action
The inhibition of RIPK1, RIPK3, and MLKL by this compound prevents necroptosis, a form of programmed cell death . This can lead to a decrease in inflammation and immune-stress responses, which are typically induced by necroptosis .
Orientations Futures
Propriétés
IUPAC Name |
8-benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-10-20-15(22)17(18-16(20)23)8-11-19(12-9-17)14(21)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLXUKLUESGDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

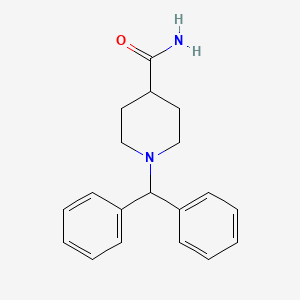
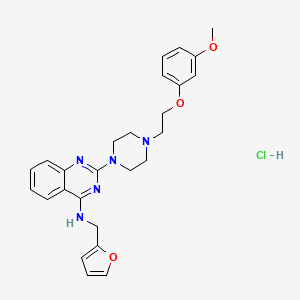

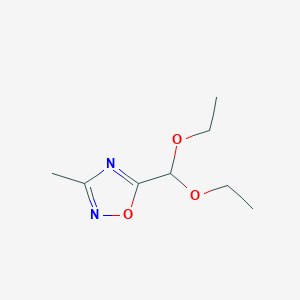
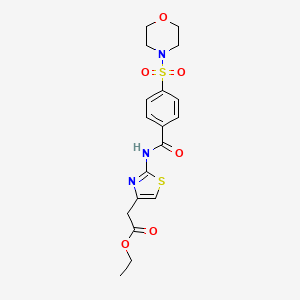
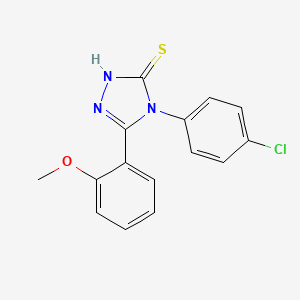
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate](/img/structure/B3009839.png)

![4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B3009843.png)
![N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B3009846.png)
![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3009847.png)
![(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3009848.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3009849.png)
